molecular formula C16H23N3O2 B7635860 3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea

3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea

Cat. No. B7635860
M. Wt: 289.37 g/mol
InChI Key: USGJFHNCXKIINS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea, also known as Ro 31-8220, is a synthetic compound that belongs to the class of bisindolylmaleimides. It was first synthesized in the 1990s and has since been used extensively in scientific research to study various biological processes.

Mechanism of Action

3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea 31-8220 inhibits the activity of PKC isoforms by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and leads to the inhibition of various cellular processes. 3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea 31-8220 has been shown to be a non-competitive inhibitor of PKC, meaning that it does not compete with ATP for binding to the enzyme.
Biochemical and Physiological Effects:
3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea 31-8220 has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea 31-8220 has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea 31-8220 has been shown to have neuroprotective effects in animal models of neurological diseases.

Advantages and Limitations for Lab Experiments

3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea 31-8220 has several advantages for lab experiments. It is a potent and selective inhibitor of PKC isoforms, which makes it a useful tool for studying the role of PKC in various biological processes. 3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea 31-8220 is also stable and easy to use in vitro and in vivo experiments.
However, there are also some limitations to the use of 3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea 31-8220. It has been shown to have off-target effects on other kinases, which may complicate the interpretation of results. In addition, 3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea 31-8220 has poor solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea 31-8220 in scientific research. One direction is to study the role of PKC in the development of various diseases such as cancer, diabetes, and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of PKC isoforms that can be used in clinical settings. Finally, 3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea 31-8220 can be used as a tool to study the role of PKC in the development of drug tolerance and resistance.
Conclusion:
3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea 31-8220 is a synthetic compound that has been extensively used in scientific research to study various biological processes. It is a potent and selective inhibitor of PKC isoforms and has several advantages for lab experiments. 3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea 31-8220 has been shown to have various biochemical and physiological effects and has several future directions for research.

Synthesis Methods

3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea 31-8220 can be synthesized using a multistep reaction starting from 4-methoxyindole-3-carboxaldehyde and 1-methylpiperazine. The reaction involves the use of various reagents such as sodium hydride, 2-bromoisobutyryl bromide, and maleic anhydride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea 31-8220 has been used extensively in scientific research to study various biological processes such as protein kinase C (PKC) signaling, cell proliferation, apoptosis, and inflammation. It has been shown to inhibit the activity of PKC isoforms, which are involved in the regulation of various cellular processes. 3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea 31-8220 has also been used to study the role of PKC in the development of cancer and other diseases.

properties

IUPAC Name

3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-11(2)19(3)16(20)17-9-8-12-10-18-13-6-5-7-14(21-4)15(12)13/h5-7,10-11,18H,8-9H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGJFHNCXKIINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)NCCC1=CNC2=C1C(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea

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